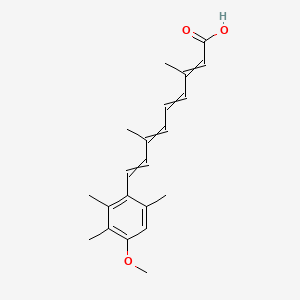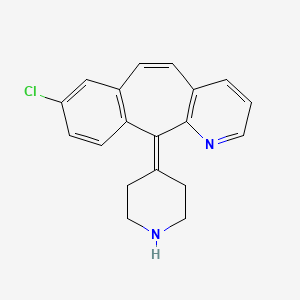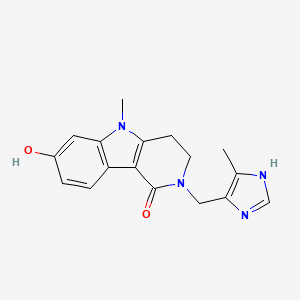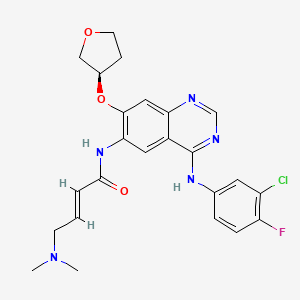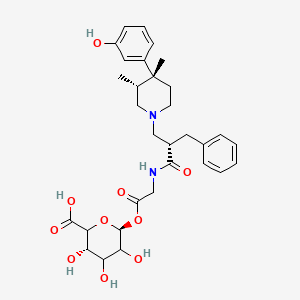
4'-Hydroxyatomoxetine Glucuronide
Vue d'ensemble
Description
4’-Hydroxy Atomoxetine Glucuronide is a metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) .
Synthesis Analysis
The formation of 4’-Hydroxy Atomoxetine Glucuronide is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . It is formed from Atomoxetine by glucuronidation of the intermediate metabolite 4-hydroxy Atomoxetine .Molecular Structure Analysis
The molecular formula of 4’-Hydroxy Atomoxetine Glucuronide is C23H29NO8 . The molecular weight is 447.48 .Chemical Reactions Analysis
The primary oxidative metabolite of Atomoxetine is 4-hydroxyatomoxetine. This metabolite undergoes further metabolism, resulting in the formation of 4-hydroxyatomoxetine-O-glucuronide .Physical and Chemical Properties Analysis
4’-Hydroxy Atomoxetine Glucuronide is a solid substance . It is slightly soluble in methanol and water .Applications De Recherche Scientifique
Rôle dans le métabolisme de l'atomoxetine
Le 4'-Hydroxyatomoxetine Glucuronide est le principal métabolite oxydatif de l'atomoxetine {svg_1} {svg_2}. L'atomoxetine, un inhibiteur puissant et sélectif du transporteur présynaptique de la norépinéphrine, est utilisé cliniquement pour le traitement du trouble déficitaire de l'attention avec hyperactivité (TDAH) chez les enfants, les adolescents et les adultes {svg_3}. La formation du 4'-Hydroxyatomoxetine est principalement médiée par l'enzyme cytochrome P450 (CYP) 2D6, exprimée de manière polymorphique {svg_4}.
Pharmacocinétique de l'atomoxetine
La pharmacocinétique de l'atomoxetine, y compris son absorption, sa distribution, son métabolisme et son excrétion, est étroitement liée au this compound {svg_5}. Après métabolisation de l'atomoxetine en 4'-Hydroxyatomoxetine, celui-ci est ensuite glucuronidé et excrété dans l'urine {svg_6}.
Impact sur l'efficacité de l'atomoxetine
Le this compound est équivalent à l'atomoxetine en tant qu'inhibiteur du transporteur de la norépinéphrine {svg_7}. Cela suggère qu'il peut contribuer aux effets thérapeutiques de l'atomoxetine dans le traitement du TDAH.
Rôle dans les interactions médicamenteuses
La formation du 4'-Hydroxyatomoxetine est influencée par l'activité du CYP2D6 {svg_8}. Par conséquent, les médicaments qui inhibent ou induisent le CYP2D6 pourraient potentiellement affecter les niveaux de this compound, conduisant à des effets thérapeutiques ou des effets secondaires modifiés de l'atomoxetine.
Implications pour la médecine personnalisée
La formation du 4'-Hydroxyatomoxetine est principalement médiée par le CYP2D6, qui est exprimé de manière polymorphique {svg_9}. Cela aboutit à deux populations distinctes d'individus : ceux présentant des capacités métaboliques actives (métabolisateurs extensifs du CYP2D6) et ceux présentant des capacités métaboliques faibles (métabolisateurs faibles du CYP2D6) pour l'atomoxetine {svg_10}. Cette connaissance peut être utilisée pour personnaliser le dosage de l'atomoxetine en fonction du génotype CYP2D6 du patient.
Rôle potentiel dans la neurotransmission
Étant donné que le this compound est équivalent à l'atomoxetine en tant qu'inhibiteur du transporteur de la norépinéphrine {svg_11}, il peut jouer un rôle dans la modulation de la neurotransmission, en particulier la signalisation de la norépinéphrine. Cela pourrait avoir des implications pour la compréhension de la neurobiologie du TDAH et du mécanisme d'action de l'atomoxetine.
Mécanisme D'action
Target of Action
4’-Hydroxy Atomoxetine Glucuronide is a metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . The primary target of Atomoxetine, and by extension its metabolite 4’-Hydroxy Atomoxetine Glucuronide, is the norepinephrine transporter (NET) . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and memory .
Mode of Action
4’-Hydroxy Atomoxetine Glucuronide, being equipotent to Atomoxetine, acts as an inhibitor of the norepinephrine transporter . By inhibiting this transporter, it increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic transmission . This results in improved symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Biochemical Pathways
The formation of 4’-Hydroxy Atomoxetine Glucuronide involves two main biochemical pathways . First, Atomoxetine undergoes aromatic ring-hydroxylation, mediated by the enzyme cytochrome P450 (CYP) 2D6, to form 4-hydroxy Atomoxetine . This metabolite is then rapidly glucuronidated to form 4’-Hydroxy Atomoxetine Glucuronide . This process results in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .
Pharmacokinetics
The pharmacokinetics of Atomoxetine, and by extension its metabolite 4’-Hydroxy Atomoxetine Glucuronide, are influenced by the activity of CYP2D6 . After oral administration, Atomoxetine reaches maximum plasma concentration within about 1–2 hours . In extensive metabolizers, Atomoxetine has a plasma half-life of 5.2 hours, while in poor metabolizers, Atomoxetine has a plasma half-life of 21.6 hours . The systemic plasma clearance of Atomoxetine is 0.35 and 0.03 L/h/kg in extensive and poor metabolizers, respectively . Correspondingly, the average steady-state plasma concentrations are approximately 10-fold higher in poor metabolizers compared with extensive metabolizers .
Result of Action
The inhibition of the norepinephrine transporter by 4’-Hydroxy Atomoxetine Glucuronide leads to an increase in norepinephrine concentration in the synaptic cleft . This enhances noradrenergic transmission, improving symptoms associated with ADHD .
Action Environment
The action of 4’-Hydroxy Atomoxetine Glucuronide, like Atomoxetine, can be influenced by environmental factors. For instance, the activity of CYP2D6, which is involved in the metabolism of Atomoxetine to 4’-Hydroxy Atomoxetine, can be affected by factors such as genetic polymorphisms, age, and the presence of other drugs . These factors can influence the efficacy and stability of 4’-Hydroxy Atomoxetine Glucuronide.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4’-Hydroxy Atomoxetine Glucuronide interacts with various enzymes and proteins. The formation of 4’-Hydroxy Atomoxetine Glucuronide is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . This metabolite is equipotent to Atomoxetine as an inhibitor of the norepinephrine transporter .
Cellular Effects
4’-Hydroxy Atomoxetine Glucuronide, being a metabolite of Atomoxetine, may influence cell function indirectly. Atomoxetine has been shown to specifically increase norepinephrine and dopamine within the prefrontal cortex, but not in the nucleus accumbens or striatum . This suggests that 4’-Hydroxy Atomoxetine Glucuronide might also have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of 4’-Hydroxy Atomoxetine Glucuronide is closely related to its parent compound, Atomoxetine. Atomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine transporter . As a metabolite, 4’-Hydroxy Atomoxetine Glucuronide might exert its effects at the molecular level through similar pathways.
Dosage Effects in Animal Models
The dosage effects of 4’-Hydroxy Atomoxetine Glucuronide in animal models are not well-studied. Atomoxetine, the parent compound, has been studied extensively. The systemic plasma clearance of Atomoxetine is influenced by the activity of CYP2D6 .
Metabolic Pathways
4’-Hydroxy Atomoxetine Glucuronide is involved in the metabolic pathway of Atomoxetine. Atomoxetine undergoes aromatic ring-hydroxylation, resulting in the formation of 4’-Hydroxy Atomoxetine, which is subsequently glucuronidated to form 4’-Hydroxy Atomoxetine Glucuronide .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Hydroxy Atomoxetine Glucuronide' involves the conversion of Atomoxetine to its glucuronide conjugate followed by hydroxylation at the 4-position.", "Starting Materials": [ "Atomoxetine", "UDP-glucuronic acid", "Glucuronosyltransferase enzyme", "NADPH", "Oxygen" ], "Reaction": [ "Atomoxetine is incubated with UDP-glucuronic acid and Glucuronosyltransferase enzyme to form Atomoxetine glucuronide.", "The resulting Atomoxetine glucuronide is then subjected to hydroxylation at the 4-position using NADPH and oxygen as co-factors.", "The product of the reaction is '4'-Hydroxy Atomoxetine Glucuronide'." ] } | |
Numéro CAS |
540729-08-6 |
Formule moléculaire |
C23H29NO8 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20-,21+,23-/m1/s1 |
Clé InChI |
DJWNPJFKTPNTAE-AJYYVVFWSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H](CCNC)C3=CC=CC=C3 |
SMILES |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |
Apparence |
White to Off-White Solid |
melting_point |
156-163˚C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
3-Methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenyl-D-Glucopyranosiduronic Acid; 4-Hydroxyatomoxetine-O-glucuronide; 4'-Hydroxy atomoxetine b-D-glucuronide; 3-Methyl-4-[(1R)-3-(MethylaMino)-1-phenylpropoxy]phenyl; 4’-Hydroxy Atomoxetine -D-Glucuronide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


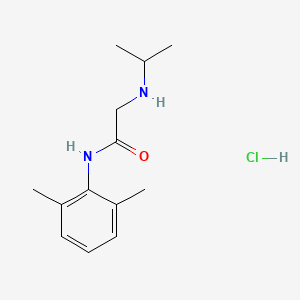



![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)
